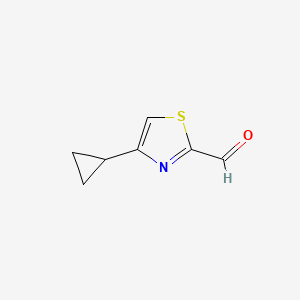

4-Cyclopropylthiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLVTDUXRVXBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211942-97-1 | |

| Record name | 4-cyclopropyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyclopropylthiazole-2-carbaldehyde: Synthesis, Properties, and Applications

Section 1: Introduction & Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the thiazole ring stands out as a "privileged scaffold." Its presence in a multitude of FDA-approved drugs and biologically active agents is a testament to its versatile chemical nature and ability to engage in critical biological interactions.[1][2] When functionalized, the thiazole core becomes a powerful building block for constructing novel molecular architectures. This guide focuses on a specific, high-potential derivative: 4-Cyclopropylthiazole-2-carbaldehyde .

This molecule uniquely combines three strategically important chemical motifs:

-

The Thiazole Core: A heterocyclic system that is a cornerstone in pharmaceuticals like the antimicrobial Sulfathiazole and the anti-inflammatory Meloxicam.[2]

-

The C2-Carbaldehyde Group: The aldehyde function at the C2 position is not merely a substituent; it is a highly activated and versatile synthetic handle. The electron-deficient nature of the C2 carbon makes this aldehyde exceptionally reactive and ideal for a wide range of chemical transformations.[3]

-

The C4-Cyclopropyl Moiety: The cyclopropyl group is a well-regarded feature in drug design, often used as a bioisostere for larger or more metabolically labile groups. Its rigid, three-dimensional structure can enhance binding affinity to protein targets and improve metabolic stability.[4]

While this compound is not yet a widely cataloged commercial compound, its chemical logic is sound and its potential is significant. This guide, therefore, serves as a forward-looking technical manual for researchers and drug development professionals. By synthesizing data from closely related analogs and foundational organic chemistry principles, we will provide a comprehensive overview of its structure, predictable properties, logical synthesis, and vast potential as a key intermediate in the development of next-generation therapeutics.

Section 2: Physicochemical and Structural Properties

Although a specific CAS number for this compound is not extensively documented in public databases, its fundamental properties can be reliably established based on its constituent parts and comparison to known isomers and parent compounds.

Molecular Structure:

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol: Representative Synthesis

This protocol is adapted from the established synthesis of 1,3-thiazole-2-carbaldehyde and represents a robust method for preparing the title compound from a suitable precursor, 4-cyclopropyl-2-bromothiazole. [5] Materials:

-

4-Cyclopropyl-2-bromothiazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

-

N,N-Dimethylformamide (DMF, 1.5 eq), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-cyclopropyl-2-bromothiazole dissolved in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive 2-lithiothiazole intermediate. The strong base n-BuLi is required to deprotonate the C2 position.

-

-

Formylation: Stir the resulting mixture at -78 °C for 30 minutes. Subsequently, add anhydrous DMF dropwise, again maintaining a temperature below -70 °C.

-

Causality: DMF serves as the source of the formyl group. The lithiated thiazole acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.

-

-

Warming & Quenching: After the addition of DMF is complete, allow the reaction mixture to warm slowly to -40 °C over 1 hour and stir for an additional hour at this temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Validation: The crude product should be purified by column chromatography on silica gel. The final product's identity and purity should be confirmed using NMR, IR, and mass spectrometry.

Section 4: Chemical Reactivity and Synthetic Utility

The aldehyde group at the C2 position is the molecule's primary center of reactivity. Its high electrophilicity, enhanced by the electron-withdrawing nature of the thiazole ring, makes it an excellent substrate for a variety of crucial C-C and C-N bond-forming reactions. [3]

-

Reductive Amination: A cornerstone reaction for introducing amine functionalities, readily converting the aldehyde into primary, secondary, or tertiary amines, which are prevalent in pharmaceuticals.

-

Wittig Reaction: Provides reliable access to vinyl-thiazole derivatives, allowing for the extension of carbon chains and the formation of alkenes. [3]* Knoevenagel Condensation: Reaction with active methylene compounds to form substituted alkenes, a key step in building more complex heterocyclic systems. [3]* Oxidation: The aldehyde can be easily oxidized to the corresponding 4-cyclopropylthiazole-2-carboxylic acid (CAS 1083274-67-2), a known compound that can serve as a precursor for amides and esters. [6]* Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will efficiently reduce the aldehyde to the corresponding primary alcohol, (4-cyclopropylthiazol-2-yl)methanol, another valuable synthetic intermediate. [3]

Section 5: Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a versatile starting point for creating libraries of diverse molecules for high-throughput screening. The thiazole nucleus is a known pharmacophore in a wide array of therapeutic areas. [1][7]

Potential Therapeutic Applications Derived from the Scaffold:

Caption: Synthetic pathways from the core scaffold to potential drug classes.

Researchers can leverage this building block to:

-

Develop Novel Antimicrobials: The thiazole ring is a key component of many antibacterial and antifungal drugs. [7]* Synthesize Anti-inflammatory Agents: Thiazole derivatives have been explored as inhibitors of key inflammatory targets. [8]* Create Anticancer Therapeutics: Numerous studies have reported the efficacy of thiazole-containing compounds against various cancer cell lines. [1]

Section 6: Spectroscopic Signature (Predicted)

While experimental spectra are not available, the structure of this compound allows for a confident prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.8 - 10.2 ppm (singlet) | Highly deshielded proton characteristic of aldehydes attached to aromatic systems. |

| Thiazole Proton (H5) | δ 7.8 - 8.2 ppm (singlet) | Single proton on the electron-deficient thiazole ring. | |

| Cyclopropyl Methine (CH) | δ 1.5 - 2.0 ppm (multiplet) | Proton on the carbon attached to the thiazole ring. | |

| Cyclopropyl Methylene (CH₂) | δ 0.8 - 1.5 ppm (multiplets) | Protons on the two CH₂ groups of the cyclopropyl ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180 - 185 ppm | Typical range for an aldehyde carbonyl carbon. |

| Thiazole Carbons (C2, C4, C5) | δ 140 - 170 ppm | Deshielded carbons within the heterocyclic aromatic ring. | |

| Cyclopropyl Carbons (CH, CH₂) | δ 5 - 20 ppm | Shielded sp³ carbons of the strained cyclopropyl ring. | |

| IR Spectroscopy | Aldehyde C=O Stretch | 1690 - 1715 cm⁻¹ (strong) | Characteristic, strong absorption for a conjugated aldehyde. |

| Thiazole Ring C=N Stretch | 1500 - 1600 cm⁻¹ | Typical for the C=N bond within the thiazole ring. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 153.02 | Corresponding to the molecular formula C₇H₇NOS. |

Section 7: Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. The hazard profile is inferred from related structures. [9][6]

-

Hazard Identification:

-

Likely to be harmful if swallowed.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde.

-

Section 8: References

-

3][10][11]Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College, Department of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]

- 6. CAS#:1083274-67-2 | 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid | Chemsrc [chemsrc.com]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Cyclopropylthiazole-5-carbaldehyde [P78162] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 11. 1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Potential of 4-Cyclopropylthiazole-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the thiazole ring represents a cornerstone scaffold, integral to a multitude of clinically approved drugs and investigational agents.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a privileged structure in drug discovery.[5][6] This technical guide focuses on a specific, yet largely unexplored derivative: 4-Cyclopropylthiazole-2-carbaldehyde . While direct pharmacological data on this compound is sparse, its structural motifs—the thiazole core, a cyclopropyl group at the 4-position, and a reactive carbaldehyde at the 2-position—suggest a rich potential for therapeutic innovation. The presence of a cyclopropyl group, known to enhance metabolic stability and target-binding affinity, further elevates the interest in this molecule.[7][8]

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals seeking to unlock the pharmacological promise of this compound. We will delve into its synthetic feasibility, outline a strategic framework for its biological evaluation based on the established activities of related thiazole derivatives, and provide detailed, actionable protocols for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent.

Synthetic Strategy and Chemical Profile

The synthesis of this compound, while not extensively documented, can be approached through established methods for the construction of substituted thiazoles. A plausible and efficient synthetic route would likely involve the Hantzsch thiazole synthesis or a variation thereof.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

The aldehyde functionality at the C2 position is particularly noteworthy. It serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, allowing for extensive structure-activity relationship (SAR) studies.

Hypothesized Pharmacological Activities and Mechanistic Insights

Based on the extensive literature on thiazole derivatives, we can hypothesize several promising pharmacological activities for this compound.

Anticancer Potential: Targeting Microtubule Dynamics

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, with some acting as inhibitors of tubulin polymerization.[1][2][9] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[10][11][12] The aldehyde group of this compound could potentially interact with nucleophilic residues in the colchicine-binding site of β-tubulin, thereby inhibiting its polymerization.

A proposed mechanism of action is depicted below:

Caption: Hypothesized anticancer mechanism via tubulin polymerization inhibition.

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties.[13][14][15] The mechanism often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways. The compact and rigid structure of the cyclopropyl group may contribute to favorable binding within the active sites of these enzymes.

Antimicrobial Activity

The thiazole scaffold is a common feature in many antimicrobial agents.[16][17][18][19] Thiazole-containing compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes. The aldehyde group in the target molecule could react with microbial proteins, contributing to its antimicrobial effect.

A Strategic Framework for Biological Evaluation

A systematic and multi-faceted approach is essential to validate the hypothesized pharmacological activities of this compound. The following sections outline detailed experimental protocols for a comprehensive in vitro and in vivo evaluation.

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential should involve a panel of human cancer cell lines.[20][21][22][23]

3.1.1. Cytotoxicity Screening

The primary step is to determine the cytotoxic or cytostatic effects of the compound.[23]

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are cultured in recommended media with supplements.[23]

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.[23]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[23]

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HepG2 | Liver Cancer | 12.5 |

| HCT116 | Colon Cancer | 6.8 |

3.1.2. Mechanistic Assays

To investigate the underlying mechanism of action, the following assays are recommended:

-

Cell Cycle Analysis: This assay determines if the compound induces cell cycle arrest at a specific phase, which is a hallmark of tubulin inhibitors.[23]

-

Apoptosis Assay: This assay confirms if the compound induces programmed cell death.

-

Tubulin Polymerization Assay: This biochemical assay directly measures the effect of the compound on tubulin polymerization.[11][24][25]

Caption: Experimental workflow for in vitro anticancer evaluation.

In Vivo Evaluation of Anti-inflammatory Activity

Should in vitro anti-inflammatory screening (e.g., COX inhibition assays) yield positive results, in vivo studies are the next logical step.[26][27][28][29]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-characterized model of acute inflammation.[15][28]

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into groups: control (vehicle), standard (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: The test compound and standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of the compound can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.

-

Compound Dilution: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Considerations

The pharmacological profile of this compound will be dictated by the interplay of its three key structural features:

-

Thiazole Ring: The aromatic core provides a rigid scaffold for the presentation of functional groups and can engage in various non-covalent interactions with biological targets.

-

Cyclopropyl Group at C4: This small, strained ring can enhance binding affinity through hydrophobic interactions and may improve metabolic stability by blocking potential sites of metabolism.[7][8]

-

Carbaldehyde Group at C2: This electron-withdrawing group influences the electronic properties of the thiazole ring and provides a key site for covalent or non-covalent interactions with target proteins. It also serves as a crucial point for chemical modification to explore SAR.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. Its structural features suggest plausible anticancer, anti-inflammatory, and antimicrobial activities. The experimental framework detailed in this guide provides a clear and comprehensive strategy for the systematic evaluation of this compound.

Future research should focus on the synthesis of a focused library of derivatives, particularly modifications of the carbaldehyde group, to establish a robust structure-activity relationship. Positive in vivo results would warrant further preclinical development, including pharmacokinetic and toxicological studies, to fully assess the therapeutic potential of this exciting new scaffold.

References

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

-

Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science Publisher. Retrieved from [Link]

- Uzuazokaro, M. A., Nwodo, O. F. C., & Ozah, I. R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 3(7), 68-73.

- Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.

-

Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

-

Siveen, K. S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

-

Kovacevic, M., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Retrieved from [Link]

- El-Gaby, M. S. A., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Khimiya. S.A., 63(8), 991-1002.

-

International Journal of Pharmaceutical Research and Allied Sciences. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

-

Neliti. (2018). A Review On Thiazole As Anticancer Agents. Retrieved from [Link]

-

Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Yilmaz, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. Retrieved from [Link]

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

-

PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

-

Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

- A. F. M. Al-Mudhaffer, et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 16(2).

-

ResearchGate. (n.d.). Thiazole derivatives with antimicrobial activity. Retrieved from [Link]

- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-236.

-

Zhang, X., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]

- Rosli, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 22-34.

-

Systematic Reviews. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active cyclopropyl and 1,3-thiazole-2-imines incorporating compounds. Retrieved from [Link]

-

El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

- Lavecchia, A., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

Helal, M. H., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. PubMed. Retrieved from [Link]

- Szabo, R., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Serbian Chemical Society, 87(9), 999-1011.

-

Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

-

Gomaa, A. M., et al. (2010). Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. PubMed. Retrieved from [Link]

-

MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

-

PubMed. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. media.neliti.com [media.neliti.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. kuey.net [kuey.net]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 15. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 18. chemrevlett.com [chemrevlett.com]

- 19. jchemrev.com [jchemrev.com]

- 20. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 21. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. noblelifesci.com [noblelifesci.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 27. nuvisan.com [nuvisan.com]

- 28. ijpras.com [ijpras.com]

- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination protocols using 4-Cyclopropylthiazole-2-carbaldehyde

Application Note: Reductive Amination Protocols for 4-Cyclopropylthiazole-2-carbaldehyde

Introduction & Molecule Profile

This compound is a high-value pharmacophore often employed to introduce lipophilic bulk and metabolic stability into drug candidates. The thiazole ring serves as a bioisostere for pyridine or benzene, while the cyclopropyl group adds rigid steric bulk without the rotational entropy of an isopropyl group.

However, the 2-position aldehyde on a 1,3-thiazole ring is electronically unique. It is highly electrophilic due to the electron-withdrawing nature of the C=N bond but can be prone to hydration or decarbonylation under harsh conditions. Furthermore, the sulfur atom in the thiazole ring renders catalytic hydrogenation (e.g., H2, Pd/C) difficult due to catalyst poisoning. Therefore, hydride-based reductive amination is the preferred synthetic route.

Key Chemical Properties:

-

CAS: 1178283-83-4 (Representative)[1]

-

Molecular Weight: ~153.2 g/mol [1]

-

Solubility: Soluble in DCM, DCE, THF, MeOH.

-

Stability: Stable to borohydride reduction; cyclopropyl ring remains intact under standard reductive amination conditions (pH 4–6).

Mechanistic Insight & Reaction Design

Successful reductive amination relies on the formation of an iminium ion intermediate, which is then selectively reduced to the amine.[2][3][4][5]

The Challenge: Selectivity

The reducing agent must differentiate between the starting aldehyde (which leads to the alcohol byproduct) and the iminium ion (which leads to the product).[4][5]

-

Sodium Borohydride (NaBH4): Too strong. Reduces aldehydes rapidly.[5] Only used in "Two-Step" protocols.

-

Sodium Cyanoborohydride (NaBH3CN): Effective but toxic (HCN risk).

-

Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3): The Gold Standard. It is sterically bulky and electron-poor, making it less reactive toward the neutral aldehyde but highly reactive toward the cationic iminium species.

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical iminium formation step. STAB selectively targets the Iminium node.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Primary and non-hindered secondary amines.

Rationale: This is a "One-Pot, Direct" procedure. The acetic acid buffers the solution to accelerate imine formation, while STAB selectively reduces the imine as it forms.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)[4]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Protocol:

-

Dissolution: In a clean, dry vial equipped with a stir bar, dissolve the Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (concentration ~0.1 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Note: Mild effervescence may occur.

-

-

Reaction: Stir at RT under Nitrogen/Argon for 2–16 hours. Monitor by LCMS (Look for disappearance of imine mass).

-

Quench: Quench by adding saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (x3). Combine organics, dry over Na2SO4, filter, and concentrate.

Method B: Titanium(IV) Mediated (Two-Step)

Best for: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or acid-sensitive substrates.

Rationale: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[6] This is crucial when the amine is sluggish.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 – 1.2 equiv)

-

Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH4) (1.5 equiv)

-

Solvent: THF (Anhydrous) and Ethanol (Absolute)

Protocol:

-

Imine Formation: In a dry flask under inert atmosphere, combine Aldehyde (1.0 equiv) and Amine (1.0 equiv) in anhydrous THF (or use neat if scale permits).

-

Lewis Acid Addition: Add Ti(OiPr)4 (1.5 equiv) dropwise.

-

Incubation: Stir at RT (or 40–50°C for difficult substrates) for 6–12 hours.

-

Checkpoint: Confirm imine formation by LCMS or NMR (shift of aldehyde proton).

-

-

Reduction: Dilute the mixture with absolute Ethanol (2 mL per mmol). Add NaBH4 (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.

-

Workup (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO2) will form.

-

Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favors aldehyde | Switch to Method B (Ti(OiPr)4) to scavenge water. |

| Alcohol Byproduct | Direct reduction of aldehyde | Ensure STAB is used, not NaBH4. Do not add reductant until 30 mins after mixing amine/aldehyde. |

| Dialkylation | Primary amine is too reactive | Use excess amine (2–3 equiv) or slow addition of the aldehyde to the amine solution. |

| No Reaction | Amine is a salt (HCl) | Add TEA or DIPEA (1.0 equiv) to free-base the amine hydrochloride before adding aldehyde. |

| Thiazole Ring Opening | Acid too strong / Heat | Avoid strong mineral acids (HCl) during reaction. Keep Temp < 60°C. |

Decision Matrix (Workflow)

Use this logic tree to select the appropriate protocol for your specific amine partner.

Figure 2: Protocol Selection Decision Tree based on amine properties.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][7] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5][7]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[8][9] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

-

Organic Chemistry Portal. "Reductive Amination: General Procedures and Mechanisms."

Sources

- 1. FCKeditor - Resources Browser [tapchicongsan.org.vn]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. designer-drug.com [designer-drug.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]

Application Notes and Protocols for the Preparation of Schiff Bases from 4-Cyclopropylthiazole-2-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel Schiff bases derived from 4-Cyclopropylthiazole-2-carbaldehyde. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a cyclopropyl group can further enhance the pharmacological profile of these molecules. This guide details robust experimental protocols, explains the underlying chemical principles, and offers insights into the characterization of the resulting imines. The target audience for this document includes researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Thiazole-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[2][4] The imine bond is crucial for many biological activities, as the nitrogen atom can form hydrogen bonds with the active sites of enzymes and other cellular components, potentially disrupting normal cellular processes.[2]

The thiazole ring is a prominent heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds.[1][5] Its presence often imparts a range of therapeutic properties, including antibacterial, antifungal, and anticancer activities.[1][3] The combination of the thiazole moiety with the Schiff base linkage creates a pharmacophore with significant potential for the development of new therapeutic agents.[2][3] Furthermore, the incorporation of a cyclopropyl ring can enhance metabolic stability and binding affinity to biological targets.

This document focuses on the synthesis of Schiff bases starting from this compound, providing a foundational methodology for creating a library of novel compounds for further investigation.

General Reaction Scheme and Mechanism

The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a proton transfer and the elimination of a water molecule to form the stable imine product.[6] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7]

Reaction Workflow

Caption: General workflow for the synthesis of Schiff bases.

Detailed Experimental Protocols

The following protocols provide a generalized approach for the synthesis of Schiff bases from this compound. Optimization of reaction time, temperature, and catalyst may be necessary for different primary amines.

Protocol 1: Conventional Synthesis using Acid Catalysis

This method is a robust and widely applicable procedure for the synthesis of a variety of Schiff bases.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Absolute ethanol

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 0.2-0.5 M solution).

-

To this solution, add the primary amine (1.0-1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops). The addition of an acid catalyst facilitates the condensation reaction.[7]

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., cyclohexane-ethyl acetate).[8]

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis is an eco-friendly and efficient method that can significantly reduce reaction times.[3][9]

Materials:

-

This compound

-

Substituted primary amine

-

Ethanol

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine this compound (1.0 eq) and the primary amine (1.0 eq) in ethanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 5-15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The product is typically isolated by filtration and purified by recrystallization as described in Protocol 1.

Characterization of the Schiff Base Products

The structure of the synthesized Schiff bases should be confirmed using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates product formation.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.5 ppm.[1][9] The signals corresponding to the cyclopropyl and thiazole protons should also be present.

-

¹³C NMR: The carbon of the azomethine group will appear in the range of δ 150-165 ppm.[1]

-

-

Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show the expected molecular ion peak.[10]

Data Summary Table

The following table summarizes the expected products from the reaction of this compound with various primary amines. The yields and spectroscopic data are hypothetical and will vary depending on the specific reaction conditions and the nature of the primary amine.

| Primary Amine (R-NH₂) | Product Structure | Expected ¹H NMR (δ ppm, -CH=N-) | Expected FTIR (cm⁻¹, C=N) |

| Aniline | ~8.5-9.0 | ~1620-1640 | |

| 4-Methoxyaniline | ~8.4-8.9 | ~1615-1635 | |

| Benzylamine | ~8.2-8.7 | ~1630-1650 | |

| 2-Amino-4-phenylthiazole | ~8.6-9.2 | ~1610-1630 |

Potential Applications and Future Directions

The synthesized Schiff bases derived from this compound are promising candidates for a variety of biological and industrial applications.

-

Drug Development: These compounds can be screened for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3][11] The presence of the thiazole and cyclopropyl moieties may lead to novel mechanisms of action or improved pharmacokinetic properties.

-

Corrosion Inhibition: Thiazole-derived Schiff bases have been shown to be effective corrosion inhibitors for mild steel in acidic media.[9]

-

Catalysis: Schiff base-metal complexes are widely used as catalysts in various organic transformations.[6][12][13] The synthesized Schiff bases can be used as ligands to prepare novel metal complexes with potential catalytic activities.

Future work could involve the synthesis of a diverse library of these Schiff bases by varying the primary amine component, followed by comprehensive biological evaluation and structure-activity relationship (SAR) studies. Furthermore, the preparation and investigation of metal complexes of these ligands could open up new avenues in catalysis and materials science.

References

-

Tekale, A. S., & Muthal, B. N. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. Journal of Physics: Conference Series, 2424(1), 012027. [Link]

-

Shuma, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Chemistry Central Journal, 15(1), 1-16. [Link]

-

Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3A), 73-95. [Link]

-

Singh, P., et al. (2013). Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl). International Journal of ChemTech Research, 5(4), 1827-1833. [Link]

-

El-Hashash, M. A., et al. (2024). Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. Egyptian Journal of Chemistry, 67(3), 241-253. [Link]

-

Ghaedi, M., et al. (2016). Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation. Journal of Nanostructures, 6(3), 209-217. [Link]

-

Fareed, G., et al. (2012). An Efficient Catalyst for the Synthesis of Schiff Bases. Journal of the Chemical Society of Pakistan, 34(5), 1269-1275. [Link]

-

Montazeri, N., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 188-194. [Link]

-

Khan, A. A., et al. (2024). Synthesis, Spectroscopic Characterization and Biological Studies as an Anticancer of a Novel Schiff Base Ligand (LH) and Its Palladium (II) Complex Derived from Thiazole and Salicylaldehyde. Journal of Nanostructures, 14(2), 356-368. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]

-

JETIR. (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR, 10(8). [Link]

-

AIP Publishing. (2024). Preparation, spectroscopic characterization and activity study using a new (N, N, O) Azo-Schiff base ligand derived from 2-amino-5-methyl thiazol and its utilization in dyeing. AIP Conference Proceedings. [Link]

-

MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Catalysts, 14(2), 114. [Link]

-

Jee, S. (n.d.). Chemistry Schiff Bases. Sathee Jee. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research, 55(2s), s533-s539. [Link]

-

Abdullah, H. I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Tikrit Journal of Pure Science, 28(5), 108-115. [Link]

-

Annapoorani, A., & Krishnan, C. (2013). Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Journal of the Chilean Chemical Society, 58(2), 1757-1761. [Link]

-

Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing, 4(1), 1-7. [Link]

-

Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. [Link]

-

Journal of Applicable Chemistry. (2022). Synthesis, Characterization and Antibacterial Activity of Schiff Base Hybrid from 2-Aminothiazole-pyrazolecarboxaldehyde. Journal of Applicable Chemistry, 11(6), 1157-1163. [Link]

-

Central Asian Journal of Medical and Natural Science. (2024). Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-Diamine) and Its Complexes With Co(II) & Cu(II) Ions. Central Asian Journal of Medical and Natural Science, 5(4), 1083-1094. [Link]

-

MDPI. (2022). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 27(23), 8569. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsi.org [ijpsi.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis, Spectroscopic Characterization and Biological Studies as an Anticancer of a Novel Schiff Base Ligand (LH) and Its Palladium (II) Complex Derived from Thiazole and Salicylaldehyde [jns.kashanu.ac.ir]

- 6. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 7. impactfactor.org [impactfactor.org]

- 8. ijper.org [ijper.org]

- 9. Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights - Arabian Journal of Chemistry [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 12. jetir.org [jetir.org]

- 13. mdpi.com [mdpi.com]

Application Note: Medicinal Chemistry of 4-Cyclopropylthiazole-2-carbaldehyde

[1][2]

Part 1: Introduction & Pharmacophore Significance

This compound (CAS: 1159816-83-5, generic structure ref) is a high-value heterocyclic building block used in the synthesis of small-molecule inhibitors for oncology, virology, and pain management.[1] Its structural value lies in the synergistic combination of the thiazole core and the cyclopropyl substituent .

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group is not merely a lipophilic spacer; it is a bioisostere for isopropyl and phenyl groups with unique electronic properties:

-

Metabolic Stability: The cyclopropyl ring blocks cytochrome P450-mediated oxidation at the adjacent carbon, extending the half-life (

) of the parent drug compared to alkyl chains. -

-Hole Interactions: The strained C-C bonds possess significant

-

Conformational Lock: The rigidity of the cyclopropyl group restricts the rotation of the thiazole ring, reducing the entropic penalty upon binding to a target receptor.

The Thiazole-2-Carbaldehyde "Warhead"

The C2-aldehyde functionality is a versatile electrophilic handle, allowing for:

Part 2: Key Therapeutic Applications

Receptor Tyrosine Kinase (RTK) Inhibitors

The 4-cyclopropylthiazole moiety is a privileged scaffold in the design of Type II kinase inhibitors targeting c-KIT and VEGFR2 .

-

Mechanism: The thiazole nitrogen often forms a hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2), while the cyclopropyl group occupies the hydrophobic specificity pocket (selectivity gate).

-

Case Study: Derivatives synthesized from this aldehyde have shown nanomolar potency against gastrointestinal stromal tumors (GIST) driven by c-KIT mutations.

Voltage-Gated Sodium Channel (Nav) Blockers

In pain management and epilepsy, this scaffold is used to synthesize Nav1.7 and Nav1.8 inhibitors .[1]

-

Application: The aldehyde is converted to a sulfonamide-linked benzylamine.[1] The cyclopropyl group modulates lipophilicity (LogD), ensuring blood-brain barrier (BBB) penetration while minimizing off-target hERG inhibition.[1]

-

Reference: See Patent WO2020047312 (Nav1.8 Inhibitors).

Metabolic Disorders (GPR120 Agonists)

-

Application: Used in the synthesis of Free Fatty Acid Receptor 4 (FFA4/GPR120) agonists for treating Type 2 Diabetes. The aldehyde undergoes reductive amination to link with acidic headgroups, improving oral bioavailability.

Part 3: Visualization of Signaling & Synthetic Logic

Figure 1: Synthetic divergence of this compound into major therapeutic classes.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While commercially available, in-house synthesis ensures purity and scalability.[1] This protocol uses a Lithium-Halogen Exchange followed by formylation, which is superior to direct oxidation of the methyl derivative due to higher regioselectivity.[1]

Reagents:

-

2-Bromo-4-cyclopropylthiazole (Starting Material)[1]

-

n-Butyllithium (2.5 M in hexanes)[1]

-

N,N-Dimethylformamide (DMF, Anhydrous)[1]

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Add 2-Bromo-4-cyclopropylthiazole (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Lithiation: Dropwise add n-BuLi (11.0 mmol, 1.1 eq) over 20 minutes via syringe pump. Critical: Maintain internal temperature below -70°C to prevent ring opening or polymerization.[1]

-

Reaction: Stir at -78°C for 45 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithio species.

-

Formylation: Add anhydrous DMF (15.0 mmol, 1.5 eq) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Quench the reaction with saturated aqueous

(20 mL). -

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes). The product is typically a pale yellow oil or low-melting solid.[1]

Protocol B: Reductive Amination (Kinase Inhibitor Synthesis)

Rationale: This is the most common reaction for attaching this scaffold to a kinase core (e.g., an aminopyridine or aniline).

Reagents:

-

This compound (1.0 eq)[1]

-

Target Amine (e.g., 3-aminopyridine derivative) (1.0 eq)

-

Sodium Triacetoxyborohydride (

) (1.5 eq) -

Acetic Acid (catalytic, 1-2 drops)[1]

-

DCE (Dichloroethane) or DCM

Methodology:

-

Dissolve the Aldehyde and Amine in DCE (0.1 M concentration).

-

Add catalytic Acetic Acid to activate the imine formation. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by LCMS for imine formation (

shift). -

Add

in one portion. -

Stir at RT for 4-16 hours.

-

Quench: Add saturated

solution. Stir vigorously for 15 minutes. -

Isolation: Extract with DCM. The crude secondary amine is often pure enough for the next step or can be purified by reverse-phase HPLC.

Part 5: Analytical Profile & Troubleshooting

Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 153.20 g/mol | |

| Appearance | Pale yellow liquid/solid | Low melting point |

| Storage | 2-8°C, under Argon | Oxidation prone (to carboxylic acid) |

| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility |

Troubleshooting Guide

-

Issue: Low Yield in Lithiation (Protocol A).

-

Cause: Moisture in THF or insufficiently low temperature causing "halogen dance" or polymerization.

-

Fix: Redistill THF over Na/Benzophenone and ensure internal probe reads <-70°C during n-BuLi addition.

-

-

Issue: Aldehyde Oxidation.

-

Issue: Incomplete Imine Formation (Protocol B).

-

Cause: Steric hindrance from the cyclopropyl group.

-

Fix: Use

as a Lewis acid additive (1.0 eq) during the imine formation step before adding the reducing agent.

-

References

-

PubChem Compound Summary. (2025). 4-Cyclopropyl-1,3-thiazole-2-carbaldehyde.[1] National Center for Biotechnology Information. Link

-

Icagen, Inc. (2020).[2] Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors. World Intellectual Property Organization Patent WO2020047312A1. Link

-

Bayer CropScience. (2015). Procedure for the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. World Intellectual Property Organization Patent WO2015032859A1. Link

-

Lupin Ltd. (2019). Compounds for use as GPR120 agonists. United States Patent US10227360B2. Link

- Charette, A. B. (2010). Synthetic approaches to contemporary drugs that contain the cyclopropyl moiety. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl bioisosterism).

Topic: Scalable Synthesis Routes for 4-Cyclopropylthiazole-2-carbaldehyde

An Application Note and Protocol from the Senior Application Scientist

Abstract

4-Cyclopropylthiazole-2-carbaldehyde is a crucial building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active agents. The inherent structural features of the thiazole ring, a common motif in numerous approved drugs, combined with the unique conformational properties of the cyclopropyl group, make this scaffold highly desirable for drug discovery programs.[1][2][3] This application note provides a detailed, two-step synthetic route designed for scalability and reproducibility. The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the 4-cyclopropylthiazole core, followed by a regioselective formylation at the C2 position. We offer in-depth protocols, mechanistic insights, and practical guidance to enable researchers, scientists, and drug development professionals to reliably produce this valuable intermediate on a laboratory and pilot scale.

Introduction: The Strategic Importance of the 4-Cyclopropylthiazole Scaffold

The thiazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable metabolic stability and capacity for diverse molecular interactions.[3][4] When substituted with a cyclopropyl group, the resulting molecule gains a three-dimensional character that can enhance binding affinity to biological targets and improve pharmacokinetic properties. The title compound, this compound, leverages these attributes and provides a reactive aldehyde handle for extensive derivatization, making it an exceptionally valuable starting material for constructing compound libraries for lead discovery and optimization. This guide presents a robust and scalable pathway to this intermediate, focusing on field-proven methodologies that are both efficient and economically viable.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core followed by the introduction of the aldehyde functionality.

-

Stage 1: Hantzsch Thiazole Synthesis of 4-Cyclopropylthiazole. This classic and highly reliable method involves the condensation of an α-haloketone with a thioamide.[4][5][6] For this route, we utilize the key intermediate 2-bromo-1-cyclopropylethanone, which is synthesized via the α-bromination of commercially available cyclopropyl methyl ketone.[7][8]

-

Stage 2: Regioselective C2-Formylation. The 4-cyclopropylthiazole intermediate is then formylated. The C2 proton of the thiazole ring is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. This allows for selective deprotonation with a strong base, followed by quenching with a formylating agent to install the carbaldehyde group.

The complete workflow is illustrated below.

Figure 1: Overall synthetic workflow for this compound.

Stage 1 Protocol: Synthesis of 4-Cyclopropylthiazole

This stage focuses on creating the core heterocyclic structure. The critical step is the Hantzsch reaction, which is preceded by the synthesis of the requisite α-bromoketone.

Synthesis of Intermediate 1: 2-Bromo-1-cyclopropylethanone

Principle: The synthesis of 2-bromo-1-cyclopropylethanone is achieved through the α-bromination of cyclopropyl methyl ketone.[7] The reaction proceeds under acidic conditions, where the ketone tautomerizes to its enol form. This electron-rich enol then undergoes an electrophilic attack by molecular bromine to yield the α-brominated product.[7]

Protocol:

-

To a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add cyclopropyl methyl ketone (1.0 eq) and methanol (4-5 mL per gram of ketone).

-

Cool the stirred solution to -5 °C using an ice-salt bath.

-

Slowly add bromine (1.0 eq) dropwise via the dropping funnel over 2 hours, ensuring the reaction temperature does not exceed 0 °C. The characteristic red-brown color of bromine should dissipate upon addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Slowly warm the mixture to room temperature and let it stand overnight.

-

Pour the reaction mixture into an equal volume of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a light-yellow oil.

Data Summary: Synthesis of 2-Bromo-1-cyclopropylethanone

| Reagent | Molar Mass ( g/mol ) | Molarity | Amount | Moles | Equiv. |

| Cyclopropyl methyl ketone | 84.12 | - | 20.0 g | 0.238 | 1.0 |

| Bromine | 159.81 | - | 38.0 g | 0.238 | 1.0 |

| Methanol | 32.04 | - | 100 mL | - | - |

| Product | 163.01 | - | ~35 g | ~0.215 | ~90% Yield |

Safety Note: Bromine is highly corrosive, toxic, and volatile. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Synthesis of 4-Cyclopropylthiazole via Hantzsch Cyclization

Principle: The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[5][6] The mechanism involves an initial SN2 reaction, where the sulfur of the thioamide displaces the bromide. This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl, and a final dehydration step to yield the aromatic thiazole ring.

Figure 2: Mechanistic workflow of the Hantzsch thiazole synthesis.

Protocol:

-

In a 250 mL round-bottomed flask, dissolve thioformamide (1.2 eq) in ethanol (3 mL per gram of ketone).

-

Add the crude 2-bromo-1-cyclopropylethanone (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with a 5% sodium carbonate (Na₂CO₃) solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain 4-cyclopropylthiazole as a clear oil.

Data Summary: Synthesis of 4-Cyclopropylthiazole

| Reagent | Molar Mass ( g/mol ) | Molarity | Amount | Moles | Equiv. |

| 2-Bromo-1-cyclopropylethanone | 163.01 | - | 35.0 g | 0.215 | 1.0 |

| Thioformamide | 61.10 | - | 15.8 g | 0.258 | 1.2 |

| Ethanol | 46.07 | - | 105 mL | - | - |

| Product | 125.19 | - | ~20 g | ~0.160 | ~75% Yield |

Stage 2 Protocol: C2-Formylation of 4-Cyclopropylthiazole

Principle: The final step involves the introduction of the aldehyde group at the C2 position. This is accomplished via a deprotonation-formylation sequence. The C2 proton is the most acidic on the thiazole ring and can be selectively removed by a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures. The resulting C2-lithiated thiazole is a potent nucleophile that readily reacts with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde after an aqueous workup.

Protocol:

-

Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) and equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Add anhydrous tetrahydrofuran (THF, 5 mL per gram of thiazole) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Add 4-cyclopropylthiazole (1.0 eq) to the cold THF.

-

Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product.

Data Summary: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Molarity | Amount | Moles | Equiv. |

| 4-Cyclopropylthiazole | 125.19 | - | 20.0 g | 0.160 | 1.0 |

| n-Butyllithium | 64.06 | 2.5 M | 70.4 mL | 0.176 | 1.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 17.5 g | 0.240 | 1.5 |

| Anhydrous THF | 72.11 | - | 100 mL | - | - |

| Product | 153.20 | - | ~17 g | ~0.111 | ~70% Yield |

Characterization Data

Below is a summary of expected analytical data for the final product. Actual results may vary slightly based on instrumentation and conditions.

| Compound | Form | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| This compound | Pale yellow solid | 9.95 (s, 1H), 7.30 (s, 1H), 2.20-2.10 (m, 1H), 1.25-1.15 (m, 2H), 1.05-0.95 (m, 2H) | 184.5, 168.0, 160.0, 120.0, 12.5, 9.0 | 154.1 [M+H]⁺ |

Troubleshooting and Optimization

-

Low Yield in Bromination (Step 3.1): If the reaction is incomplete, ensure the bromine is added slowly at low temperature to prevent side reactions. The use of a catalyst such as HBr can sometimes facilitate enolization.

-

Difficult Purification in Hantzsch Reaction (Step 3.2): The crude product can sometimes contain unreacted starting materials or polymeric byproducts. A carefully executed vacuum distillation or a thorough chromatographic separation is crucial for obtaining high-purity 4-cyclopropylthiazole.

-

Failure of Formylation (Step 4): This reaction is highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. The quality and accurate titration of the n-BuLi solution are critical for success. If this method fails, alternative formylation conditions such as the Vilsmeier-Haack reaction could be explored, although this may require optimization.[9]

Conclusion

This application note details a robust, scalable, and well-documented two-stage synthesis of this compound. By employing the classic Hantzsch thiazole synthesis followed by a regioselective organometallic formylation, this valuable building block can be produced in high yield and purity. The protocols and insights provided herein are designed to be directly applicable in both academic research and industrial drug development settings, facilitating the exploration of novel chemical matter based on this important scaffold.

References

-

Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

-

Song, Y., et al. (2015). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO₂. Molecules. [Link]

-

Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications. [Link]

-

Ding, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

-

Valadbeigi, Y., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. [Link]

-

Sokoli, K., et al. (2023). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Shaikh, I. N., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Academic. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Al-Mousawi, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine (13). [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 8. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyclopropylthiazole-2-carbaldehyde

Case ID: PUR-TZ-CYC-004 Status: Active Guide Subject: Optimization of Normal Phase Silica Chromatography for Labile Heteroaromatic Aldehydes Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecular Profile[1]

User: Medicinal Chemists / Process Chemists Molecule: 4-Cyclopropylthiazole-2-carbaldehyde Critical Attributes: [1]

-

Functional Groups: Thiazole (weakly basic, potential H-bond acceptor), Aldehyde (oxidation prone, electrophilic), Cyclopropyl (acid-sensitive ring strain).[1]

-

Major Impurities: 4-Cyclopropylthiazole (starting material), 4-cyclopropylthiazole-2-carboxylic acid (oxidation byproduct), and des-formyl degradation products.[1]

The Challenge: Purifying this intermediate requires balancing separation efficiency against chemical stability . The thiazole nitrogen can interact with acidic silanols on silica gel, causing "streaking" (tailing) that masks impurities. Simultaneously, the aldehyde moiety is susceptible to on-column oxidation or acetalization if the silica is too acidic or the run time is prolonged.[1]

Pre-Purification Diagnostics (The Triage)[1]

Before packing the column, you must define the stability window of your crude mixture.[1]

FAQ: Diagnostic & TLC

Q: My crude mixture turns dark upon standing. Is it stable enough for a column? A: Darkening usually indicates polymerization or oxidation of the aldehyde.

-

Action: Run a TLC immediately. If the aldehyde spot (usually UV active, distinct Rf) is still major, proceed quickly.[1] If you see a streak from the baseline, perform a filtration plug (see Protocol A) before the main column to remove polymer gum.[1]

Q: The product streaks on TLC plates. How do I fix this? A: Streaking is caused by the thiazole nitrogen interacting with silica silanols.

-